molecular formula C11H18O3 B13233075 Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate CAS No. 6975-19-5

Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13233075
CAS No.: 6975-19-5
M. Wt: 198.26 g/mol
InChI Key: OMIANBSJWVBEAZ-UHFFFAOYSA-N
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Description

Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance:

Scientific Research Applications

Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context. For example, it may act as an enzyme inhibitor or modulator of signaling pathways. The exact mechanism can vary based on the specific application and conditions .

Comparison with Similar Compounds

Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate can be compared with other similar spiro compounds, such as:

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
  • Diethyl 2-oxo-1-oxaspiro[4.5]decane-3.4-dicarboxylate

These compounds share structural similarities but may differ in their chemical properties and applications. For instance, this compound may exhibit unique reactivity or biological activity compared to its analogs .

Properties

CAS No.

6975-19-5

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-2-13-10(12)9-11(14-9)7-5-3-4-6-8-11/h9H,2-8H2,1H3

InChI Key

OMIANBSJWVBEAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCCCC2

Origin of Product

United States

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